4,5-Dibromo-1H-1,2,3-triazol-1-amine 4,5-Dibromo-1H-1,2,3-triazol-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17448524
InChI: InChI=1S/C2H2Br2N4/c3-1-2(4)8(5)7-6-1/h5H2
SMILES:
Molecular Formula: C2H2Br2N4
Molecular Weight: 241.87 g/mol

4,5-Dibromo-1H-1,2,3-triazol-1-amine

CAS No.:

Cat. No.: VC17448524

Molecular Formula: C2H2Br2N4

Molecular Weight: 241.87 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dibromo-1H-1,2,3-triazol-1-amine -

Specification

Molecular Formula C2H2Br2N4
Molecular Weight 241.87 g/mol
IUPAC Name 4,5-dibromotriazol-1-amine
Standard InChI InChI=1S/C2H2Br2N4/c3-1-2(4)8(5)7-6-1/h5H2
Standard InChI Key YAOVCSBQMWRWIA-UHFFFAOYSA-N
Canonical SMILES C1(=C(N(N=N1)N)Br)Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4,5-Dibromo-1H-1,2,3-triazol-1-amine belongs to the 1,2,3-triazole family, a class of nitrogen-containing heterocycles renowned for their stability and versatile chemistry. Its molecular structure (Table 1) includes:

Table 1: Physicochemical Properties of 4,5-Dibromo-1H-1,2,3-triazol-1-amine

PropertyValue
Molecular FormulaC₂H₂Br₂N₄
Molecular Weight241.87 g/mol
CAS NumberNot explicitly listed
AppearanceCrystalline solid (inferred)
SolubilityLimited data; soluble in polar aprotic solvents (inferred)

The amino group at the 1-position enhances hydrogen-bonding capabilities, while the bromine atoms facilitate electrophilic substitution reactions, making the compound a versatile intermediate .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4,5-Dibromo-1H-1,2,3-triazol-1-amine typically involves sequential functionalization of the triazole core:

  • Bromination of 1,2,3-Triazole:
    The parent compound, 1,2,3-triazole, undergoes dibromination using bromine (Br₂) in aqueous media at 50°C, yielding 4,5-dibromo-1H-1,2,3-triazole with a 98.7% yield .

  • N-Amination:
    Introducing the amino group at the 1-position is achieved via nucleophilic substitution or directed lithiation. For example, reacting 4,5-dibromo-1H-1,2,3-triazole with ammonia or protected amine reagents under inert conditions facilitates N-amination .

Table 2: Comparison of Synthesis Methods

MethodReagents/ConditionsYieldKey Challenges
Bromination Br₂ in H₂O, 50°C, 3–18 h98.7%Handling toxic bromine
N-Amination NH₃/LiAlH₄, THF, −78°C~70–90%Regioselectivity control

Industrial-Scale Production

Industrial protocols emphasize continuous flow reactors to enhance safety and efficiency during bromination. Automated systems regulate temperature and stoichiometry, minimizing byproducts. Post-synthesis purification employs recrystallization or column chromatography to achieve >95% purity.

Reactivity and Chemical Behavior

Electrophilic Substitution

The bromine atoms undergo regioselective substitution reactions. For instance, treatment with butyllithium (BuLi) in tetrahydrofuran (THF) at −78°C generates a lithiated intermediate at the 5-position, which reacts with electrophiles like CO₂ or disulfides to form 5-substituted derivatives .

4,5-Dibromo-1H-triazol-1-amine+BuLi4-Bromo-5-lithio-1H-triazol-1-amine[3]\text{4,5-Dibromo-1H-triazol-1-amine} + \text{BuLi} \rightarrow \text{4-Bromo-5-lithio-1H-triazol-1-amine} \quad[3]

Functional Group Transformations

The amino group participates in condensation reactions, enabling the formation of Schiff bases or urea derivatives. These modifications are critical for tuning solubility and bioactivity.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors and antiviral agents. Its bromine atoms allow late-stage diversification via Suzuki-Miyaura cross-coupling .

Materials Science

In polymer chemistry, it acts as a cross-linking agent or monomer for conductive polymers. Bromine enhances flame retardancy, while the amino group improves adhesion to metal surfaces.

Future Perspectives

Targeted Drug Delivery

Functionalizing the amino group with PEG chains could enhance pharmacokinetic profiles for anticancer drug candidates.

Green Chemistry Approaches

Developing solvent-free bromination methods or biocatalytic amination could reduce environmental impact .

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